
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate typically involves the reaction of ruthenium trichloride with p-cymene in the presence of a cyclopentadienyl anion source. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:
RuCl3+p−cymene+C5H5−→[Ru(C5H5)(p−cymene)]Cl2
This intermediate is then treated with hexafluorophosphoric acid to yield the final product:
[Ru(C5H5)(p−cymene)]Cl2+HPF6→[Ru(C5H5)(p−cymene)]PF6+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as the cyclopentadienyl or p-cymene can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Anticancer Applications
Ruthenium complexes, including RuCp, have emerged as promising candidates for cancer treatment due to their unique mechanisms of action and reduced side effects compared to traditional platinum-based chemotherapeutics.
Case Studies
- Colorectal Cancer : A study highlighted the efficacy of RuCp complexes against CRC cells, showcasing their ability to induce apoptosis and inhibit cell migration. The complexes were found to disrupt the F-actin cytoskeleton integrity, which is crucial for cellular movement and proliferation .
- Breast and Ovarian Cancer : Other investigations have reported the effectiveness of RuCp derivatives against breast adenocarcinoma (MDAMB231) and ovarian carcinoma (A2780), demonstrating submicromolar IC50 values that suggest high potency as anticancer agents .
Catalytic Applications
Apart from their biological significance, RuCp complexes also serve as catalysts in various chemical reactions.
Catalytic Properties
- Hydrogenation Reactions : RuCp has been utilized in hydrogenation processes due to its ability to facilitate the addition of hydrogen across double bonds. This property is particularly valuable in organic synthesis .
- Cross-Coupling Reactions : The compound has shown potential in catalyzing cross-coupling reactions, which are essential for constructing complex organic molecules. Its unique electronic properties allow for efficient reactivity under mild conditions .
Comparative Analysis of Anticancer Activity
The following table summarizes the anticancer activity of various ruthenium complexes compared to traditional chemotherapy agents:
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Cyclopentadienyl(P-cymene)Ru | Colorectal Cancer | 5-30 | Induces apoptosis via signaling pathways |
Cisplatin | Colorectal Cancer | 10-50 | DNA cross-linking |
Ru(II)-bipyridine complex | Ovarian Cancer | 0.5-5 | Cell cycle arrest |
Ru(II)-p-cymene complex | Breast Cancer | 1-10 | Apoptosis induction |
Mechanism of Action
The mechanism by which Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate exerts its effects involves coordination to target molecules such as DNA, proteins, or other ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl and p-cymene ligands can stabilize the ruthenium center and modulate its reactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (η⁵-Cyclopentadienyl)(η⁶-p-cymene)ruthenium(II) hexafluorophosphate
- CAS Number : 147831-75-2
- Molecular Formula : C₁₅H₁₉F₆PRu
- Molecular Weight : 445.35 g/mol .
Structural Features :
This complex consists of a ruthenium(II) center coordinated to a cyclopentadienyl (Cp) ligand and a p-cymene (1-methyl-4-isopropylbenzene) arene ligand. The hexafluorophosphate (PF₆⁻) counterion ensures charge balance. The p-cymene ligand provides steric bulk and electron-donating properties, while the Cp ligand enhances stability and facilitates redox activity .
Physical Properties :
- Melting Point : 83–84 °C .
- Solubility : Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), acetone, and acetonitrile .
- Stability : Air-stable in solid form, making it suitable for storage and handling .
Comparison with Similar Ruthenium(II) Complexes
Structural and Functional Analogues
Tris(acetonitrile)cyclopentadienylruthenium(II) Hexafluorophosphate
- Formula : [CpRu(NCMe)₃]PF₆ (CAS: 80049-61-2) .
- Structure : Features three labile acetonitrile ligands instead of p-cymene.
- Properties :
- Applications : Efficient in photochemical reactions and as a precursor for chiral ruthenium catalysts .
(η⁶-Naphthalene)cyclopentadienylruthenium(II) Hexafluorophosphate
- Formula : [CpRu(η⁶-naphthalene)]PF₆.
- Structure : Naphthalene replaces p-cymene as the arene ligand.
- Comparison :
Tris(1,10-phenanthroline)ruthenium(II) Chloride Hexahydrate
- Formula : [Ru(phen)₃]Cl₂·6H₂O.
- Structure : Octahedral geometry with three phenanthroline ligands.
- Comparison: Luminescent properties due to rigid ligand framework, unlike the non-emissive target compound. Used in electrochemistry and fingerprint detection, highlighting divergent applications .
Catalytic and Stability Comparisons
Spectroscopic and Analytical Data
Biological Activity
Cyclopentadienyl(P-cymene)ruthenium(II) hexafluorophosphate (Cym-Ru) is a ruthenium-based compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure and Properties
Cym-Ru is characterized by the following chemical formula:
- Molecular Formula : C15H19F6PRu
- Molecular Weight : 445.35 g/mol
- CAS Number : 147831-75-2
The compound features a cyclopentadienyl ligand and a p-cymene moiety, which contribute to its unique reactivity and biological interactions. The hexafluorophosphate anion enhances its solubility and stability in various solvents.
Cym-Ru exhibits several mechanisms of action that contribute to its biological activity:
-
Antitumor Activity :
- Cym-Ru complexes have been shown to exhibit selective cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). Notably, these complexes demonstrated reduced toxicity towards healthy cells (BGM cells), suggesting a potential for targeted cancer therapy .
- The cytotoxic effects are often linked to the induction of apoptosis through various pathways, including the inhibition of topoisomerase II, which disrupts DNA replication in cancer cells .
- Antimicrobial Properties :
Case Studies and Experimental Data
Several studies have explored the biological activity of Cym-Ru and related complexes:
-
Cytotoxicity Studies :
- A study reported IC50 values for Cym-Ru against HeLa and MCF-7 cells, indicating effective concentrations for inducing cell death. The results showed that certain complexes had IC50 values lower than 250 μM, demonstrating promising anticancer potential .
- Table 1 summarizes the cytotoxicity data against various cell lines:
Compound Cell Line IC50 (μM) Cym-Ru HeLa 150 Cym-Ru MCF-7 200 Complex II (with 2-aminophenol) BGM >250 - Mechanistic Insights :
- Antimicrobial Assays :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclopentadienyl(P-cymene)ruthenium(II) Hexafluorophosphate, and how is purity ensured?
The synthesis typically involves a two-step process: (1) cyclometalation of a ruthenium precursor (e.g., [Ru(p-cymene)Cl]₂Cl₂ dimer) with ligands (e.g., arylbenzimidazoles) in the presence of potassium hexafluorophosphate and sodium hydroxide, followed by (2) introduction of an anchoring ligand (e.g., 4,4′-dicarboxy-2,2′-bipyridine dimethyl ether). Purification via column chromatography and recrystallization ensures ≥98% purity. NMR and X-ray crystallography are used for structural validation . Storage at 0–6°C preserves stability .
Q. Which characterization techniques are critical for verifying the structural integrity of this complex?
Single-crystal X-ray diffraction (SCXRD) is essential for resolving the η⁵-cyclopentadienyl and η⁶-p-cymene coordination geometry. Key bond lengths (e.g., Ru–C distances: 2.18–2.23 Å) and angles (e.g., C–C–Ru: ~70–72°) confirm the sandwich structure . Complement with ¹H NMR (to identify proton environments) and elemental analysis (for stoichiometric validation) .
Q. How should researchers handle discrepancies in reported crystallographic data for this compound?
Discrepancies in bond lengths or angles (e.g., Ru–P vs. Ru–C distances) often arise from disorder in the hexafluorophosphate counterion or solvent molecules. Use SHELXL for refinement, applying constraints for disordered regions (e.g., PART instructions) and validating with R-factors (target <0.05). Cross-check with spectroscopic data to resolve ambiguities .
Advanced Research Questions
Q. What strategies optimize catalytic performance in asymmetric synthesis using this complex?
Ligand modification is key. For example, substituting the sulfonyl group in [(S,S)-Msdpen] ligands (e.g., isobutanesulfonyl vs. methanesulfonyl) alters steric and electronic effects, impacting enantioselectivity. Test under microwave-assisted conditions (e.g., 100°C, 10 min) to accelerate reactions while maintaining >99% ee. Monitor via chiral HPLC .
Q. How can structural disorder in SCXRD data affect mechanistic interpretations of catalytic cycles?
Disorder in the p-cymene or cyclopentadienyl moieties (e.g., torsional angles varying by ±5°) may obscure Ru–ligand interactions critical for transition-state stabilization. Perform DFT calculations (e.g., B3LYP/def2-TZVP) to model idealized geometries and compare with experimental data. Address outliers using Hirshfeld surface analysis .
Q. Why do catalytic activities vary between batch and flow reactors for C–H activation using this complex?
In batch reactors, ligand decomposition under prolonged heating (e.g., >12 hrs at 80°C) reduces turnover numbers. Flow reactors minimize decomposition via rapid heat dissipation. Optimize residence time (e.g., 30 min) and solvent (e.g., water with 5% acetonitrile) to enhance stability. Validate using ICP-MS for ruthenium leaching .
Q. How do counterion effects (PF₆⁻ vs. BF₄⁻) influence electrochemical properties in dye-sensitized solar cell (DSSC) applications?
Hexafluorophosphate improves solubility in nonpolar solvents (e.g., dichloromethane), reducing aggregation in thin films. Compare cyclic voltammetry (CV) profiles: PF₆⁻ typically shifts Ru²⁺/³⁺ redox potentials by +0.15 V vs. BF₄⁻. Use spectroelectrochemistry (UV-vis-NIR) to correlate redox states with light-harvesting efficiency .
Q. Data Contradiction Analysis
Resolving conflicting reports on Ru–N bond lengths in bipyridine derivatives:
Studies may report Ru–N distances ranging from 2.05–2.12 Å due to variations in ligand substituents (e.g., electron-withdrawing groups shorten bonds). Re-analyze SCXRD data with high-resolution (<0.8 Å) datasets and refine using anisotropic displacement parameters. Validate via EXAFS for solution-phase consistency .
Addressing inconsistencies in enantioselectivity for hydrogenation reactions:
Contradictory ee values (e.g., 85% vs. 95%) may stem from trace moisture or oxygen. Conduct reactions under strict inert conditions (glovebox, <1 ppm O₂/H₂O) and pre-dry substrates with molecular sieves. Compare results across multiple batches to isolate procedural variables .
Properties
CAS No. |
147831-75-2 |
---|---|
Molecular Formula |
C15H19F6PRu |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1 |
InChI Key |
KHUJNZPWTSOTDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+] |
Origin of Product |
United States |
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